molecular formula C11H14 B12447271 Benzocycloheptene CAS No. 1075-16-7

Benzocycloheptene

Cat. No.: B12447271
CAS No.: 1075-16-7
M. Wt: 146.23 g/mol
InChI Key: HEOQXHNKRXRCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzocycloheptene is a compound characterized by a seven-membered ring fused to a benzene ring. This structure is fundamental in various pharmaceuticals and natural products. Benzocycloheptenes are known for their diverse biological activities, including antihistaminic, anticholinergic, antidepressant, and antiserotonergic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the notable methods for synthesizing benzocycloheptene derivatives involves the base-promoted (5+2) annulation of 2-(alkynylaryl)acetonitriles and arylalkynes. This reaction uses t-BuOK as a base, LiN(SiMe3)2 as an additive, and tetrahydrofuran (THF) as the solvent. The reaction is performed at 90°C, yielding benzocycloheptenes in moderate to high yields .

Industrial Production Methods: Industrial production methods for this compound derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The transition-metal-free approach mentioned above is particularly advantageous due to its broad substrate scope, good atom economy, and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Benzocycloheptene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form ketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized benzocycloheptenes .

Scientific Research Applications

Benzocycloheptene and its derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzocycloheptene derivatives varies depending on their specific structure and target. For example, pizotifen, a this compound-based drug, acts as a preventive for migraine headaches by blocking serotonin receptors. This action reduces the frequency of migraines by preventing the vasodilation and inflammation associated with these headaches . Other this compound derivatives may target different molecular pathways, such as inhibiting enzymes like PI3K and MK2, which are involved in various diseases .

Comparison with Similar Compounds

Benzocycloheptene can be compared with other similar compounds, such as:

    Dibenzocycloheptenes: These compounds have two benzene rings fused to a seven-membered ring and exhibit similar biological activities.

Uniqueness: this compound’s unique structure allows for a wide range of chemical modifications, making it a versatile scaffold in drug design and materials science. Its ability to undergo various chemical reactions and form stable derivatives further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-2-6-10-8-4-5-9-11(10)7-3-1/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOQXHNKRXRCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC=CC=C2CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30148065
Record name Benzocycloheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075-16-7
Record name Benzocycloheptene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzocycloheptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30148065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOCYCLOHEPTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N53Y6U65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.